

Application Notes and Protocols for ML67-33

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML67-33

Cat. No.: B609174

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML67-33 is a selective and potent activator of the two-pore domain potassium (K2P) channels, specifically targeting the TREK (TWIK-related potassium channel) and TRAAK (TWIK-related arachidonic acid-stimulated potassium channel) subfamilies. These channels, including TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1), are mechanosensitive and thermosensitive leak potassium channels that play a crucial role in regulating cellular excitability.[1][2] By activating these channels, **ML67-33** facilitates potassium ion efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This mechanism of action makes **ML67-33** a valuable research tool for investigating the physiological roles of TREK/TRAAK channels and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as migraine and neuropathic pain.[3][4]

Purchasing Information

ML67-33 is available from several chemical suppliers. The following table summarizes key purchasing information. Researchers should always refer to the supplier's certificate of analysis for batch-specific details.

Supplier	Catalog Number(s)	Purity	Available Quantities	CAS Number
MedchemExpress	HY-120348	99.28%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	1443290-89-8
R&D Systems	6886/10, 6886/50	≥98%	10 mg, 50 mg	1443290-89-8
Tocris Bioscience	6886	≥98% (HPLC)	10 mg, 50 mg	1443290-89-8
Immunomart	HY-120348	99.0%	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	1443290-89-8
CP Lab Safety	AAB-AA01LRHY-5mg	98% (HPLC)	5 mg	1443290-89-8

Physicochemical Properties and Solubility

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₇ Cl ₂ N ₅	[5]
Molecular Weight	374.27 g/mol	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	

Biological Activity

ML67-33 is a selective activator of TREK-1, TREK-2, and TRAAK channels. The following table summarizes its potency (EC₅₀) in various experimental systems.

Channel	Experimental System	EC ₅₀ (μM)	Reference(s)
K ₂ P2.1 (TREK-1)	Cell-free	36.3	
K ₂ P2.1 (TREK-1)	HEK293 cells	9.7	
K ₂ P2.1 (TREK-1)	Xenopus oocytes	21.8 - 29.4	
K ₂ P10.1 (TREK-2)	Xenopus oocytes	30.2	
K ₂ P4.1 (TRAAK)	Xenopus oocytes	27.3	

Signaling Pathway of ML67-33 in Neuronal Modulation

The diagram below illustrates the mechanism of action of **ML67-33** at the cellular level, leading to the suppression of neuronal excitability.



[Click to download full resolution via product page](#)

Mechanism of **ML67-33** in reducing neuronal excitability.

Experimental Protocols

High-Throughput Functional Screen for K2P Channel Modulators in Yeast

This protocol is adapted from the method used to identify **ML67-33** and is suitable for screening compound libraries for novel activators or inhibitors of K2P channels.

Objective: To identify small molecule modulators of a specific K2P channel using a yeast-based growth rescue assay.

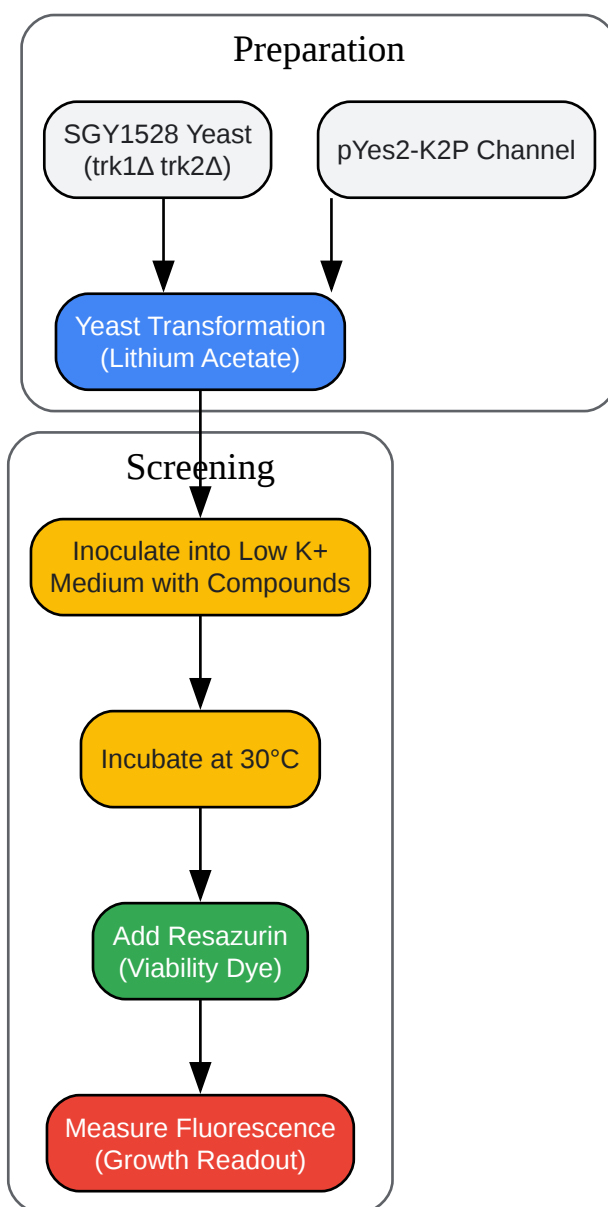
Materials:

- *Saccharomyces cerevisiae* strain SGY1528 (trk1 Δ trk2 Δ)
- pYes2 shuttle vector with a methionine-repressible promoter (MET25)
- K2P channel of interest cloned into the pYes2 vector
- Synthetic complete (SC) drop-out medium lacking uracil (for plasmid selection)
- YPD medium
- Lithium Acetate (LiAc) solution (100 mM)
- Polyethylene glycol (PEG) solution (40% w/v)
- Single-stranded carrier DNA (ssDNA)
- Low-potassium selection medium (SC-Ura with 1 mM KCl)
- Resazurin sodium salt
- 96-well microplates

Procedure:

- Yeast Transformation:
 - Inoculate a single colony of SGY1528 into 5 mL of YPD and grow overnight at 30°C with shaking.
 - The next day, dilute the overnight culture into 50 mL of YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
 - Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc.
 - Resuspend the cell pellet in 100 mM LiAc.
 - In a microfuge tube, mix the yeast suspension with the pYes2-K2P channel plasmid, ssDNA, and PEG solution.

- Heat shock the mixture at 42°C for 30-40 minutes.
- Plate the transformed yeast on SC-Ura plates and incubate at 30°C for 2-3 days until colonies appear.
- High-Throughput Screening:
 - Prepare a 96-well master plate containing single colonies of the transformed yeast in SC-Ura medium.
 - In a separate 96-well plate, add your library compounds (typically at 10 μ M) to the low-potassium selection medium.
 - Inoculate the compound plate with yeast from the master plate.
 - Incubate the plates at 30°C for 24-48 hours.
 - Add resazurin solution to each well and incubate for a further 2-4 hours.
 - Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to assess cell viability. Increased fluorescence indicates yeast growth and therefore activation of the K2P channel.



[Click to download full resolution via product page](#)

Workflow for the yeast-based high-throughput screen.

In Vivo Mouse Migraine Model and Ex Vivo Electrophysiology

This protocol is based on studies investigating the effect of **ML67-33** on trigeminal neuron excitability in a mouse model of migraine.

Objective: To assess the ability of **ML67-33** to reverse migraine-like pain behavior and reduce trigeminal ganglion neuron excitability.

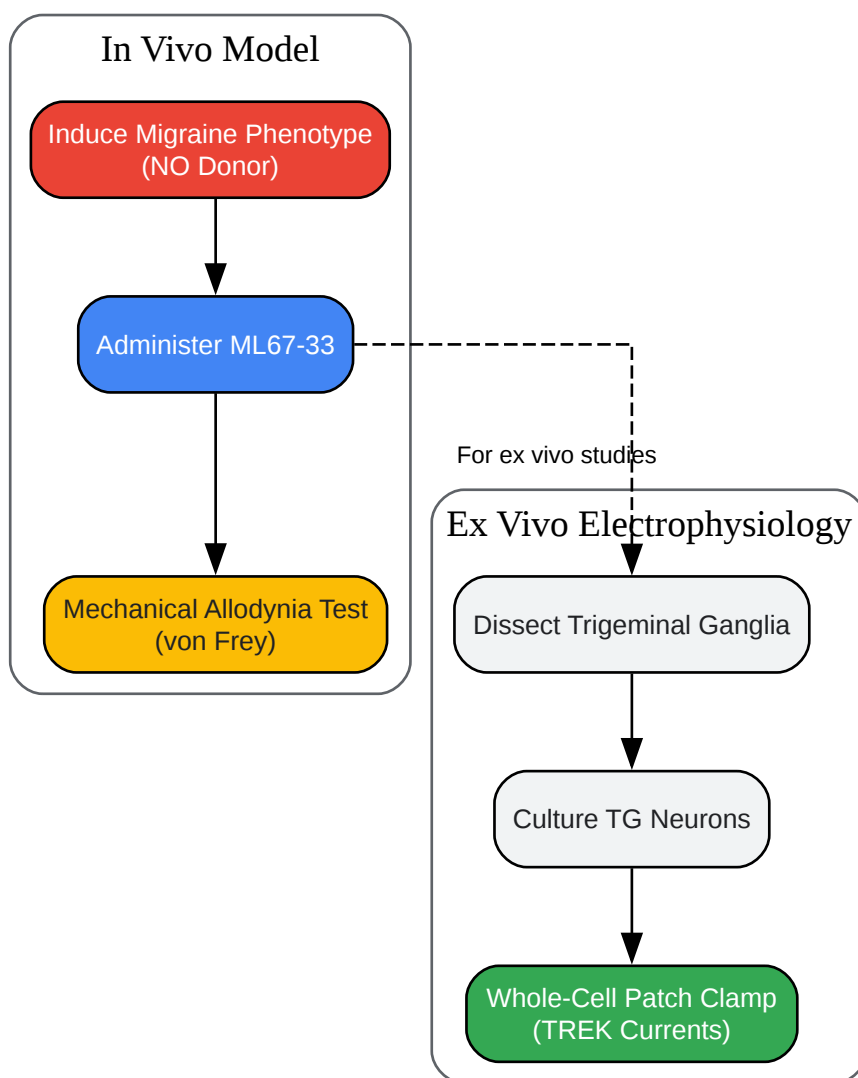
Materials:

- C57BL/6 mice
- Nitric oxide (NO) donor (e.g., isosorbide dinitrate - ISDN)
- **ML67-33**
- Vehicle (e.g., DMSO, saline)
- Von Frey filaments
- Apparatus for patch-clamp electrophysiology
- Solutions for trigeminal ganglion neuron isolation and culture (e.g., collagenase, dispase, DMEM)
- External and internal solutions for patch-clamp recording

Procedure:

- Induction of Migraine-like Phenotype:
 - Administer the NO donor (e.g., ISDN, 10 mg/kg, i.p.) to mice once daily for several consecutive days to induce a state of chronic mechanical allodynia.
- Behavioral Testing (Mechanical Allodynia):
 - Place mice in individual chambers on a wire mesh floor and allow them to acclimate.
 - Using the up-down method, apply von Frey filaments of increasing force to the plantar surface of the hind paw.
 - A positive response is a brisk withdrawal, flinching, or licking of the paw.

- Determine the 50% paw withdrawal threshold (PWT) before and after **ML67-33** administration.
- Administer **ML67-33** (e.g., 10 mg/kg, i.p.) and measure the PWT at various time points post-injection.
- Trigeminal Ganglion Neuron Culture and Electrophysiology:
 - Euthanize mice and dissect the trigeminal ganglia.
 - Digest the ganglia with enzymes (e.g., collagenase/dispase) to obtain a single-cell suspension of neurons.
 - Plate the neurons on coated coverslips and culture for 24-48 hours.
 - Perform whole-cell patch-clamp recordings from the cultured trigeminal neurons.
 - Use a ramp protocol to elicit TREK channel currents.
 - Perfuse the recording chamber with **ML67-33** (e.g., 10 μ M) and record the change in current density to assess channel activation.



[Click to download full resolution via product page](#)

Workflow for the in vivo migraine model and ex vivo analysis.

Disclaimer

This document is intended for research use only. The protocols provided are for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures. **ML67-33** is not for human or veterinary use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Culture of Primary Neurons from Dissociated and Cryopreserved Mouse Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML67-33]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609174#ml67-33-supplier-and-purchasing-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com